molecular formula C11H8N2O B3100304 6-Methoxyquinoline-3-carbonitrile CAS No. 13669-58-4

6-Methoxyquinoline-3-carbonitrile

Cat. No. B3100304
CAS RN: 13669-58-4
M. Wt: 184.19 g/mol
InChI Key: IWDUVIPVMFJQJF-UHFFFAOYSA-N
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Description

6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .


Synthesis Analysis

A series of new 6-methoxyquinoline-3-carbonitrile derivatives were synthesized using a variety of synthetic routes . The compounds were obtained by a one-pot multicomponent reaction of appropriate aldehyde, ethyl cyanoacetate, 6-substituted-2-hydrazinyl quinoline-3-carbonitrile .


Molecular Structure Analysis

The molecular formula of 6-Methoxyquinoline-3-carbonitrile is C11H8N2O . The molecular weight is 184.19 .


Chemical Reactions Analysis

The compounds exhibited higher inhibition zones were further tested to determine their minimum inhibitory concentrations (MIC) using a serial dilution technique . The ester derivative7b and the thioether derivative9c showed the highest antimicrobial activity against gram-positive strains .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxyquinoline-3-carbonitrile is 184.19 .

Scientific Research Applications

Antimicrobial Properties

A study by Hagrs et al. (2015) focuses on the synthesis of new derivatives of 6-methoxyquinoline-3-carbonitrile, demonstrating their potential antimicrobial activities. These derivatives showed moderate activities against a range of organisms, including both gram-positive and gram-negative bacteria, and several fungal species.

Chemical Transformations

The work of Ibrahim and El-Gohary (2016) investigates the reactivity of 6-methylchromone-3-carbonitrile (a compound related to 6-methoxyquinoline-3-carbonitrile) under nucleophilic conditions. This study is essential for understanding the chemical behavior and potential applications of such compounds in various reactions.

Cancer Research

Wissner et al. (2003) discuss the synthesis of 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives as inhibitors of EGFR and HER-2 kinases. These compounds, particularly EKB-569, show promise in the treatment of cancer and are currently undergoing clinical trials. (Wissner et al., 2003)

Safety and Hazards

The safety information for 6-Methoxyquinoline-3-carbonitrile includes hazard statements such as H302-H315-H319-H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDUVIPVMFJQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299474
Record name 6-Methoxy-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13669-58-4
Record name 6-Methoxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 11, a mixture of 220 mg (0.5 mmol) of 4-[3-chloro-4-(1-methyl-1H-imidazole-2-ylsulfanyl)phenylamino]-7-fluoro-6-methoxyquinoline-3-carbonitrile and 290 mg (1.72 mmol) of 4-piperidinopiperidine in 1.5 mL of 1-methyl 2-pyrrolidinone is heated at 105° C. for 17 hours to yield the crude product. Purification by silica gel chromatography (gradient 94:6 methylene chloride/methanol to 89:10:1 methylene chloride/methanol/ammonium hydroxide) gives 193 mg of 7-(1,4′-bipiperidin-1′-yl)-4-{3-chloro-4-[(1-methyl-1H-imidazole-2-yl)thio]phenyl}amino)-6-methoxyquinoline-3-carbonitrile as a beige solid, mp 221-223° C.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure of Example 11, a mixture of 220 mg (0.5 mmol) of 4-[3-chloro-4-(1-methyl-1H-imidazole-2-ylsulfanyl)-phenylamino]-7-fluoro-6-methoxyquinoline-3-carbonitrile and 290 mg (1.6 mmol) of 1-(2-imidazole-1-yl-ethyl)piperazine in 1.2 mL of 1-methyl 2-pyrrolidinone is heated at 105° C. for 20 hours to yield the crude product. Purification by silica gel chromatography (gradient 95:5-methylene chloride/methanol to 85:15 methylene chloride/methanol) gives 210 mg of 4-({3-chloro-4-[(1-methyl-1H-imidazole-2-yl)thio]phenyl}amino)-7-{4-[2-1H-imidazole-1-yl)ethyl]piperazin-1-yl}-6-methoxyquinoline-3-carbonitrile as a beige solid, mp 251-253° C.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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